molecular formula C21H22FN3O3 B2985142 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide CAS No. 877633-37-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2985142
CAS No.: 877633-37-9
M. Wt: 383.423
InChI Key: CBJFCSYRIYLHSP-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to form 4-(2-fluorophenyl)piperazine.

    Furan Ring Formation: The next step involves the formation of the furan ring. This can be achieved by reacting furfural with an appropriate reagent to form 2-(furan-2-yl)ethanol.

    Coupling Reaction: The final step involves coupling the 4-(2-fluorophenyl)piperazine with 2-(furan-2-yl)ethanol under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological and psychological disorders, such as anxiety and depression.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological function. The exact pathways and targets are still under investigation, but it is thought to involve serotonin and dopamine receptors.

Comparison with Similar Compounds

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide can be compared with other compounds that have similar structures or functions:

    Similar Compounds:

Uniqueness: The presence of the fluorophenyl group in this compound imparts unique electronic properties to the compound, potentially enhancing its interaction with specific molecular targets compared to its chlorophenyl, bromophenyl, or methylphenyl analogs.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c22-16-5-1-2-6-17(16)24-9-11-25(12-10-24)18(19-7-3-13-27-19)15-23-21(26)20-8-4-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJFCSYRIYLHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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